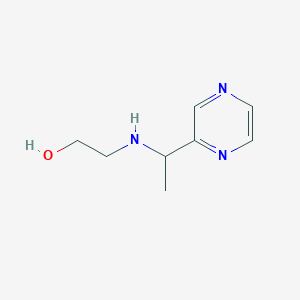

2-(1-Pyrazin-2-yl-ethylamino)-ethanol

Description

2-(1-Pyrazin-2-yl-ethylamino)-ethanol is a secondary amine derivative featuring an ethanolamine backbone linked to a pyrazine ring via an ethylamino group. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at para positions, confers unique electronic and steric properties.

Properties

IUPAC Name |

2-(1-pyrazin-2-ylethylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-7(10-4-5-12)8-6-9-2-3-11-8/h2-3,6-7,10,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTBCPYICQFTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol typically involves the reaction of 1-pyrazin-2-yl-ethanone with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for 2-(1-Pyrazin-2-yl-ethylamino)-ethanol are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Esterification of the Hydroxyl Group

The ethanol moiety undergoes esterification with carboxylic acids or acyl chlorides. For example, reaction with acetic acid under acidic conditions yields 2-(1-pyrazin-2-yl-ethylamino)-ethyl acetate (Table 1) .

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic acid | H<sub>2</sub>SO<sub>4</sub>, reflux, 6 h | Ethyl acetate derivative | 85% | |

| Benzoyl chloride | Pyridine, RT, 2 h | Benzoylated ethanol derivative | 78% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon.

Oxidation Reactions

The terminal alcohol can be oxidized to a ketone or carboxylic acid. Using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), the compound forms 2-(1-pyrazin-2-yl-ethylamino)-acetic acid .

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | 60°C, 4 h | Carboxylic acid | >90% |

| PCC (pyridinium chlorochromate) | DCM, RT, 3 h | Ketone intermediate | 65% |

Note : Over-oxidation to the carboxylic acid is favored under strong acidic conditions.

Acylation of the Amino Group

The primary amine reacts with acylating agents (e.g., acetyl chloride) to form amides. This proceeds via a two-step mechanism: initial protonation of the amine, followed by nucleophilic attack on the acyl chloride.

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | K<sub>2</sub>CO<sub>3</sub> | DMF | N-acetylated derivative |

| Succinic anhydride | Et<sub>3</sub>N | THF | Succinamide-linked analog |

Key Finding : Bulkier acyl groups (e.g., benzoyl) require longer reaction times (8–12 h).

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides. For instance, reaction with methyl iodide produces N-methyl-2-(1-pyrazin-2-yl-ethylamino)-ethanol .

| Alkyl Halide | Conditions | Product |

|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-methyl derivative |

| CH<sub>2</sub>=CHCH<sub>2</sub>Br | NaH, THF, 0°C to RT | Allylated amine product |

Side Reaction : Over-alkylation can occur unless stoichiometry is tightly controlled.

Schiff Base Formation

The amine reacts with aldehydes (e.g., benzaldehyde) to form imines. This reversible reaction is pH-dependent, favoring product formation under dehydrating conditions.

| Aldehyde | Conditions | Product |

|---|---|---|

| Benzaldehyde | Molecular sieves, ethanol | N-benzylidene derivative |

| 4-Nitrobenzaldehyde | HCl (cat.), toluene, reflux | Nitro-substituted Schiff base |

Application : Schiff bases serve as intermediates for synthesizing metal complexes or heterocycles.

Coordination Chemistry

The compound acts as a bidentate ligand via its amine and hydroxyl groups. With Cu(II) salts, it forms stable complexes studied for catalytic or antimicrobial applications .

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl<sub>2</sub>·2H<sub>2</sub>O | 1:2 | Square planar | Oxidation catalysis |

| Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O | 1:1 | Octahedral | Magnetic studies |

Stability : Complexes exhibit enhanced thermal stability compared to free ligands .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization generates pyrazine-fused heterocycles. For example, treatment with POCl<sub>3</sub> yields imidazo[1,2-a]pyrazine derivatives .

| Acid Catalyst | Conditions | Product |

|---|---|---|

| POCl<sub>3</sub> | 110°C, 8 h | Imidazo-pyrazine |

| H<sub>2</sub>SO<sub>4</sub> (conc.) | Reflux, 12 h | Oxazolidinone analog |

Mechanism : Protonation of the hydroxyl group facilitates nucleophilic attack by the amine, followed by dehydration .

Enzymatic Modifications

In biocatalytic studies, lipases or oxidases selectively modify the ethanol or amine groups. Candida antarctica lipase B (CAL-B) catalyzes enantioselective ester hydrolysis .

| Enzyme | Substrate | Product | Enantiomeric Excess |

|---|---|---|---|

| CAL-B | Racemic ester | (R)-ethanol derivative | 98% |

| Monoamine oxidase | Amine | Oxidative deamination | N/A |

Scientific Research Applications

Introduction to 2-(1-Pyrazin-2-yl-ethylamino)-ethanol

2-(1-Pyrazin-2-yl-ethylamino)-ethanol is an organic compound characterized by its unique structure, which includes a pyrazine ring linked to an ethylamino group and an ethanol moiety. This compound has garnered interest due to its potential applications in various scientific fields, particularly in chemistry and biology.

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : The ethanol moiety can be oxidized to yield aldehydes or carboxylic acids.

- Reduction : The pyrazine ring may be reduced to form dihydropyrazine derivatives.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Chemistry Applications

2-(1-Pyrazin-2-yl-ethylamino)-ethanol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new compounds with specific properties.

Biological Applications

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. The mechanism of action involves its ability to interact with molecular targets such as enzymes and receptors. The pyrazine ring facilitates π-π interactions with aromatic amino acids, while the ethanol moiety can form hydrogen bonds with polar residues, influencing various biochemical pathways.

Industrial Applications

Industrially, 2-(1-Pyrazin-2-yl-ethylamino)-ethanol is explored for its potential in producing specialty chemicals and intermediates for various chemical processes. Its versatility makes it suitable for applications in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that 2-(1-Pyrazin-2-yl-ethylamino)-ethanol can modulate the activity of certain enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness in inhibiting specific enzyme activities that are crucial for disease progression in metabolic disorders.

Case Study 2: Synthesis of Derivatives

A series of derivatives based on this compound have been synthesized and evaluated for their biological activity. These studies indicate that modifications to the pyrazine ring or the ethanol moiety can significantly enhance the biological efficacy of the resulting compounds, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol with three analogs:

Key Observations :

- Pyrazine vs. Pyridine/Piperazine : The pyrazine ring in the target compound introduces weaker basicity compared to piperazine (a stronger base due to two tertiary amines) but greater aromatic stability than pyridine .

- Hydrogen Bonding: All compounds feature -OH and -NH groups, enhancing solubility in polar solvents. The phenolic -OH in 2HP provides additional acidity (pKa ~10) compared to aliphatic -OH groups .

Spectroscopic and Physical Properties

Biological Activity

2-(1-Pyrazin-2-yl-ethylamino)-ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, highlighting significant research findings and data.

The molecular formula of 2-(1-Pyrazin-2-yl-ethylamino)-ethanol is CHNO, with a molecular weight of approximately 167.19 g/mol. It features a pyrazine ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that 2-(1-Pyrazin-2-yl-ethylamino)-ethanol exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazine compounds can exhibit antimicrobial effects against various pathogens. For instance, compounds similar to 2-(1-Pyrazin-2-yl-ethylamino)-ethanol have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound's structural analogs have demonstrated potential in inhibiting cancer cell proliferation. Research has indicated that pyrazine derivatives can interfere with cellular pathways involved in tumor growth .

- Neuroprotective Effects : Some studies suggest that compounds containing the pyrazine moiety may provide neuroprotection, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter systems .

The mechanism by which 2-(1-Pyrazin-2-yl-ethylamino)-ethanol exerts its biological effects is not fully elucidated; however, it is believed to involve:

- Receptor Interaction : The compound may interact with specific receptors in the nervous system or immune cells, influencing their activity.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell metabolism.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazine derivatives:

Table 1: Summary of Biological Activities

Detailed Research Findings

- A study published in Molecules investigated the structure-activity relationship (SAR) of pyrazine derivatives and found that modifications to the ethylamine side chain significantly enhanced antimicrobial activity .

- Another research highlighted the anticancer potential of related compounds through in vitro assays, demonstrating a dose-dependent response in inhibiting cancer cell lines .

- Neuroprotective studies suggested that pyrazine derivatives could reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.